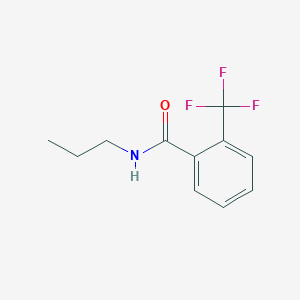

N-propyl-2-(trifluoromethyl)benzamide

Description

N-Propyl-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring and an N-propyl substituent on the amide nitrogen.

Synthesis: Similar benzamides, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), are synthesized via reactions between benzoyl chloride/benzoic acid and amines. For this compound, the likely route involves coupling 2-(trifluoromethyl)benzoyl chloride with propylamine. Characterization methods would include ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography for structural confirmation .

Properties

IUPAC Name |

N-propyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-2-7-15-10(16)8-5-3-4-6-9(8)11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLYUSXCJYKKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction can be summarized as follows:

Formation of Acid Chloride: 2-(trifluoromethyl)benzoic acid is treated with thionyl chloride to form 2-(trifluoromethyl)benzoyl chloride.

Amidation: The resulting acid chloride is then reacted with propylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

N-propyl-2-(trifluoromethyl)benzamide exhibits a range of biological activities that make it a candidate for drug development:

Antifungal and Insecticidal Properties:

- Studies have shown that compounds with similar structural motifs possess antifungal properties against pathogens such as Botrytis cinerea and Botryosphaeria dothidea. The efficacy of these compounds suggests potential applications in agricultural fungicides .

- Insecticidal tests indicate that derivatives of this compound can act as effective agents against agricultural pests, showcasing their utility in pest management strategies .

Pharmaceutical Applications:

- The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry. Its derivatives have been explored for their potential anti-cancer properties and as modulators of neurotransmitter systems .

Industrial Applications

This compound finds applications beyond pharmaceuticals:

Agrochemicals:

- The compound is utilized in the formulation of pesticides due to its effectiveness against specific fungal strains and insects. Its incorporation into agrochemical products enhances their performance and stability under field conditions .

Synthetic Chemistry:

- In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows chemists to explore diverse synthetic pathways, including the creation of novel materials with tailored properties .

Case Studies and Data Tables

The following table summarizes key findings from studies involving this compound:

Mechanism of Action

The mechanism of action of N-propyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Features :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, a trait common in agrochemicals and pharmaceuticals.

- The N-propyl chain may influence steric and electronic properties, affecting solubility (logP) and interaction with biological targets.

Comparison with Structurally Similar Compounds

Key Observations :

- Cyprofuram : The cyclopropane and tetrahydrofuran moieties introduce conformational rigidity, contrasting with the planar benzamide core of the target compound.

Physicochemical and Electronic Properties

- Trifluoromethyl Group : The -CF₃ group in all three compounds increases electron-withdrawing effects, stabilizing the benzene ring and influencing intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). This group also improves resistance to oxidative degradation .

- N-Substituent Effects: Aliphatic chains (e.g., N-propyl) may increase solubility in nonpolar solvents compared to aromatic substituents (e.g., flutolanil’s isopropoxyphenyl). The absence of oxygen in the N-propyl group (vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-propyl-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-(trifluoromethyl)benzoyl chloride with n-propylamine under basic conditions (e.g., sodium carbonate in dichloromethane). Temperature control (0–25°C) and slow reagent addition minimize side reactions like hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (≥85%). Hazard analysis for reagents like acyl chlorides and solvents is critical .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of N-propyl-2-(trifluoromethyl)benzamide?

- Methodological Answer :

- NMR/FTIR : H and C NMR confirm the propyl chain and trifluoromethyl group. FTIR identifies amide C=O stretches (~1650 cm) and CF vibrations (~1150 cm).

- X-ray Crystallography : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks. Data collection at 100 K improves resolution .

Q. What safety protocols should be followed when handling N-propyl-2-(trifluoromethyl)benzamide, especially regarding mutagenicity and decomposition?

- Methodological Answer : Conduct Ames II testing to assess mutagenicity. Store the compound at –20°C in airtight containers to prevent decomposition. Use fume hoods, nitrile gloves, and PPE during handling. DSC analysis can identify thermal decomposition thresholds (>150°C). Waste disposal must follow EPA guidelines for fluorinated organics .

Advanced Research Questions

Q. How can SHELX software suites be applied to resolve structural ambiguities in N-propyl-2-(trifluoromethyl)benzamide crystallography?

- Methodological Answer : SHELXD solves phase problems via dual-space recycling, while SHELXL refines anisotropic displacement parameters. For twinned crystals, use the TWIN/BASF commands. High-resolution data (≤0.8 Å) improves R-factor convergence (target: R1 < 5%). Compare H-bonding motifs with Mercury’s CSD database to validate packing .

Q. What in vitro assays are suitable for evaluating the bioactivity of N-propyl-2-(trifluoromethyl)benzamide against specific biological targets?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition (IC determination).

- Cell-Based Assays : Test cytotoxicity via MTT assays (72-hour exposure, IC calculation). For receptor binding, perform competitive radioligand displacement (K values) with HEK293 cells expressing target GPCRs .

Q. What computational methods can elucidate the reaction mechanisms involving N-propyl-2-(trifluoromethyl)benzamide?

- Methodological Answer :

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) optimizes transition states for amide bond formation. NBO analysis reveals charge transfer between trifluoromethyl and amide groups.

- MD Simulations : GROMACS models solvation effects (water/ethanol mixtures) on reaction kinetics. Trajectories analyze solvent-accessible surface area (SASA) of intermediates .

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of N-propyl-2-(trifluoromethyl)benzamide in synthetic pathways?

- Methodological Answer : The CF group is strongly electron-withdrawing (σ = 0.43), polarizing the benzamide ring and enhancing electrophilicity. Hammett plots correlate substituent effects on reaction rates (e.g., SNAr reactions). XPS confirms lowered electron density at the carbonyl carbon (binding energy shift: +1.2 eV) .

Notes

- Methodologies emphasize reproducibility, with hazard assessments and computational validation integrated into experimental design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.